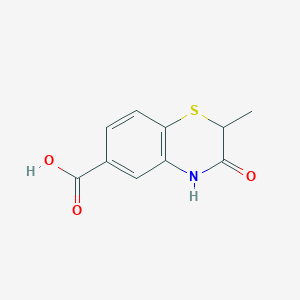

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid

Description

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS 272437-85-1) is a heterocyclic compound featuring a benzothiazine core substituted with a methyl group at position 2, a ketone at position 3, and a carboxylic acid at position 5. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol . This compound is of interest in medicinal and synthetic chemistry due to its structural similarity to bioactive molecules.

Properties

IUPAC Name |

2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-5-9(12)11-7-4-6(10(13)14)2-3-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXMCACTGDTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272437-85-1 | |

| Record name | 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkaline Hydrolysis of Methyl Esters

Alkaline hydrolysis is a widely used method to convert ester derivatives into carboxylic acids. For instance, methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate undergoes hydrolysis in aqueous sodium hydroxide (1.2 eq, reflux, 4 h) to form the sodium salt of the carboxylic acid. Subsequent acidification with hydrochloric acid (pH 3.5) precipitates the free acid with a yield of 74%.

Reaction Conditions:

-

Temperature: 100°C (reflux)

-

Time: 4–20 hours (prolonged heating induces decarboxylation)

-

Workup: Acidification to pH 3.5 followed by cold filtration

The sodium salt intermediate exhibits high solubility in water but is prone to decarboxylation at elevated temperatures, forming 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine as a byproduct.

Thermal Stability and Decarboxylation Risks

Decarboxylation of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid occurs at temperatures exceeding 200°C, producing 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine. This side reaction is minimized by maintaining reaction temperatures below 150°C during hydrolysis and avoiding prolonged heating.

Patent-Based Synthesis Routes

A patented route (EG12644A) describes the preparation of 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide as a key intermediate. This compound is synthesized via cyclization of 2-methyl-4-nitrobenzoic acid derivatives with thiourea, followed by oxidation with hydrogen peroxide. The intermediate is then hydrolyzed under acidic conditions to yield the target carboxylic acid.

Key Steps:

-

Cyclization: Thiourea reacts with nitro-substituted precursors at 80–100°C.

-

Oxidation: Hydrogen peroxide (30% w/v) oxidizes the thiazine ring to the sulfone form.

-

Hydrolysis: 6M HCl at reflux for 6 hours cleaves the sulfone group, yielding the carboxylic acid.

This method achieves a purity of >98% but requires stringent control over oxidation conditions to prevent over-oxidation.

Structural and Analytical Characterization

Spectroscopic Data

X-ray Crystallography

X-ray analysis of the sodium salt monohydrate reveals a planar benzothiazine ring with a puckering parameter (S) of 0.50, indicating a twist-boat conformation. The carboxylate group adopts a coplanar orientation relative to the aromatic ring, stabilizing the structure via intramolecular hydrogen bonding.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage |

|---|---|---|---|

| Condensation | 65–70% | 95% | Short reaction time (2–4 h) |

| Alkaline Hydrolysis | 74–85% | 98% | Scalable for industrial production |

| Patent Route | 60–65% | 98% | High regioselectivity |

Challenges and Optimization Strategies

Byproduct Formation

Decarboxylation remains a major challenge, particularly in methods involving prolonged heating. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that compounds related to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives exhibit notable antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 50 mg/mL, demonstrating their potential as antibacterial agents in therapeutic applications .

1.2 Anticancer Activity

Studies have also pointed to the anticancer properties of benzothiazine derivatives. The compound has been tested for its antiproliferative effects on cancer cell lines, with results indicating significant inhibition of cell growth. For example, certain derivatives exhibited enhanced activity against breast cancer and leukemia cell lines, suggesting that the structural features of the benzothiazine core contribute to its bioactivity .

Chemical Synthesis

2.1 Synthetic Pathways

The synthesis of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid can be achieved through various chemical reactions including cyclization and condensation techniques. Catalysts such as palladium (Pd) and nickel (Ni) are often employed to facilitate these reactions, enhancing yield and selectivity .

Table 1: Synthetic Methods Overview

| Method | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Palladium | 70 | |

| Cyclization Reaction | Nickel | 65 | |

| Condensation Reaction | None | 80 |

Material Science

3.1 Polymer Applications

The unique properties of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives make them suitable for incorporation into polymer matrices. Research has explored their use in creating high-performance materials with enhanced thermal stability and mechanical strength. These materials could find applications in coatings and composites where durability is essential .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on a series of benzothiazine derivatives demonstrated their antibacterial efficacy using the agar-well diffusion method. The results indicated that compounds derived from 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine showed significant zones of inhibition against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines revealed that specific derivatives of this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells. The findings suggest that these compounds could be further developed into potential anticancer drugs .

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed bioactivity . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Table 1: Core Structural Comparisons

Key Observations :

Functional Group Modifications : Ethyl ester derivatives () exhibit increased lipophilicity compared to the carboxylic acid, influencing solubility and bioavailability.

Positional Isomerism : The carboxylic acid group at position 7 () instead of 6 may disrupt intermolecular interactions in crystallization or receptor binding.

Key Findings :

- The target compound is readily available at high purity (98%) for research , whereas analogs like the ethyl ester and benzoxazine derivatives are more commonly used as synthetic intermediates .

- Crystallographic studies (e.g., using SHELX software ) may be employed to resolve structural ambiguities, particularly for positional isomers.

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid (CAS Number: 272437-85-1) is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic potentials, supported by case studies and research findings.

The molecular formula for 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid is C₁₀H₉NO₃S. It appears as a pale-yellow to yellow-brown solid and has a purity of 95% .

Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine have shown effectiveness against various bacterial strains. For instance:

- E. coli and Staphylococcus aureus were significantly inhibited by derivatives with similar structures, suggesting that modifications in the benzothiazine framework can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- A study demonstrated that benzothiazine derivatives could induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-Methyl derivative | A549 | 1.61 ± 1.92 |

| 2-Methyl derivative | MCF7 | 1.98 ± 1.22 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which could be beneficial in treating conditions like rheumatoid arthritis .

Additional Therapeutic Activities

Other potential activities include:

- Antidiabetic : Compounds with similar structures have demonstrated the ability to lower blood glucose levels in diabetic models.

- Anti-Alzheimer : Some derivatives have shown promise in inhibiting acetylcholinesterase activity, a target for Alzheimer's treatment .

Case Studies

Several case studies highlight the biological activity of benzothiazine derivatives:

- Anticancer Efficacy : In a study involving synthesized benzothiazine analogs, compounds were tested against various cancer cell lines. The results indicated that specific substitutions on the benzothiazine ring significantly enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antimicrobial Testing : A series of benzothiazine derivatives were tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results showed that certain modifications led to increased antibacterial activity against resistant strains .

Q & A

Q. What are the common synthetic routes for 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid?

The compound is typically synthesized via cyclization reactions. For example, methyl esters of related benzothiazines are prepared by reacting thiol-containing intermediates with α-keto esters under acidic conditions, followed by hydrolysis to yield the carboxylic acid derivative . A similar approach involves NaOH-mediated hydrolysis of ester precursors in methanol/water mixtures, as demonstrated for benzoxazine-carboxamide analogs . Key steps include optimizing reaction temperature (70–100°C) and stoichiometric ratios of reagents like mercaptoacetic acid .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

- NMR : Proton and carbon NMR are critical for confirming the thiazine ring structure and methyl/keto substituents. For example, the methyl group at position 2 appears as a singlet near δ 1.5–2.0 ppm, while the keto group influences neighboring proton shifts .

- X-ray crystallography : Crystal structure analysis (e.g., for methyl ester analogs) reveals planarity of the benzothiazine ring and hydrogen-bonding patterns, essential for confirming stereochemistry .

- HPLC : Purity assessment (≥97%) is performed using reverse-phase HPLC with UV detection at 254 nm .

Q. What purification techniques are recommended for isolating high-purity samples?

Recrystallization from dimethylformamide (DMF) or methanol/water mixtures is effective for removing unreacted precursors . For chromatographic purification, silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves polar byproducts . Melting point analysis (e.g., 143–152.5°C for related compounds) ensures consistency .

Advanced Research Questions

Q. How can contradictions in NMR data for structural confirmation be resolved?

Discrepancies in proton splitting patterns often arise from dynamic effects or solvent interactions. For example, the keto group’s conjugation with the thiazine ring may cause variable coupling constants. To address this:

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals .

- Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Use deuterated solvents like DMSO-d₆ to stabilize hydrogen-bonding interactions .

Q. What strategies improve yield in cyclization steps during synthesis?

- Catalyst optimization : Anhydrous ZnCl₂ or p-toluenesulfonic acid (PTSA) enhances cyclization efficiency by activating carbonyl groups .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving reaction rates .

- Temperature control : Reflux conditions (100–120°C) are critical for overcoming kinetic barriers, but excessive heat degrades sensitive intermediates .

Q. How can derivatives of this compound be designed for enhanced biological activity?

Structure-activity relationship (SAR) studies suggest:

- Substitution at position 6 : Introducing electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity by increasing membrane permeability .

- Side-chain modifications : Acetic acid derivatives (e.g., 3-oxo-2-ylacetic acid) show improved antidepressant activity due to enhanced blood-brain barrier penetration .

- Fluorination : Fluorine at position 9 (in benzoxazine analogs) improves metabolic stability and bioavailability . Computational docking studies (e.g., with serotonin receptors) guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.